Ethyl 2-chloro-2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate
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Overview
Description
Ethyl 2-chloro-2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a chloro group, a methoxy group, and a nitrophenyl hydrazinylidene moiety
Mechanism of Action
Biochemical Pathways
As a new compound, its effects on various biochemical pathways and their downstream effects are still under investigation .
Pharmacokinetics
Its impact on bioavailability is therefore unknown .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect its action .
Preparation Methods
The synthesis of Ethyl 2-chloro-2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate typically involves the reaction of ethyl 2-chloro-2-oxoacetate with 4-methoxy-2-nitrophenylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction Setup: The reactants are dissolved in an appropriate solvent, such as ethanol or methanol.
Reaction Conditions: The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours.
Product Isolation: After the reaction is complete, the product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or chromatography.
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Ethyl 2-chloro-2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-chloro-2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions. Its hydrazinylidene moiety is of particular interest in the design of enzyme inhibitors.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for the synthesis of bioactive compounds with potential therapeutic effects.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Ethyl 2-chloro-2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate can be compared with other similar compounds, such as:
Ethyl 2-chloro-2-(hydroxyimino)acetate: This compound has a similar chloro group but differs in the presence of a hydroxyimino group instead of the hydrazinylidene moiety.
Ethyl 2-chloro-2-(4-methoxyphenyl)acetate: This compound lacks the nitro group and hydrazinylidene moiety, making it less complex in structure.
Ethyl 2-chloro-2-(4-nitrophenyl)acetate: This compound contains a nitro group but lacks the methoxy and hydrazinylidene moieties.
The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-chloro-2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O5/c1-3-20-11(16)10(12)14-13-8-5-4-7(19-2)6-9(8)15(17)18/h4-6,13H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYCEGYJFMGCFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C=C(C=C1)OC)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377041 |
Source
|
Record name | Ethyl chloro[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119750-09-3 |
Source
|
Record name | Ethyl 2-chloro-2-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119750-09-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl chloro[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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